2-AMINO-(1,1'-BIPHENYL)-4-ACETONITRILE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-amino-4-phenylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-9-8-11-6-7-13(14(16)10-11)12-4-2-1-3-5-12/h1-7,10H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPKCCZXVQUQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721386 | |
| Record name | (2-Amino[1,1'-biphenyl]-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123270-24-6 | |
| Record name | (2-Amino[1,1'-biphenyl]-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 1,1 Biphenyl 4 Acetonitrile and Analogues
Direct Synthetic Routes to 2-Amino-(1,1'-biphenyl)-4-acetonitrile
Direct synthetic routes focus on introducing the amino and acetonitrile (B52724) groups onto a pre-existing biphenyl (B1667301) framework. These methods can be categorized by the final key bond-forming step: the formation of the C-N bond (amination) or the C-CN bond (cyanation).
Amination Strategies for Biphenylacetonitriles
A plausible and widely utilized method for introducing an amino group onto an aromatic ring is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. In a hypothetical synthesis of the target molecule, this would involve the amination of a precursor such as (2-halo-[1,1'-biphenyl]-4-yl)acetonitrile.
The general reaction scheme would involve the coupling of the halo-biphenylacetonitrile with an ammonia (B1221849) equivalent or a protected amine source in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often includes sterically hindered biarylphosphines which promote the catalytic cycle.
Cyanation Strategies for Aminobiphenyls
Conversely, the acetonitrile group can be introduced onto a 2-aminobiphenyl (B1664054) precursor. A classic method for introducing a cyano group is the Sandmeyer reaction. This reaction proceeds via the diazotization of a primary aromatic amine, followed by treatment with a cyanide salt, typically copper(I) cyanide.
For the synthesis of the target compound, this would entail the diazotization of a (2-amino-[1,1'-biphenyl]-4-yl)methylamine or a related precursor that would allow for the introduction of the acetonitrile functionality. However, a more direct approach would be the cyanation of a halogenated 2-aminobiphenyl derivative at the 4-position, followed by functional group interconversion to yield the acetonitrile moiety. Palladium-catalyzed cyanation reactions, using reagents like zinc cyanide, have also emerged as powerful alternatives to the traditional Sandmeyer reaction, offering milder conditions and broader functional group tolerance.
Precursor-Based Synthesis and Functional Group Interconversions
This approach involves the construction of the biphenyl skeleton from two separate, functionalized aromatic rings, followed by any necessary modifications to the functional groups. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this strategy.
A key synthetic route for biphenyl acetonitriles involves the Suzuki-Miyaura cross-coupling of arylboronic acids with halo-phenylacetonitrile derivatives. nih.gov For the synthesis of this compound, this could involve the coupling of a protected 2-aminophenylboronic acid with a 4-halo-phenylacetonitrile.
The reaction is typically catalyzed by a palladium complex in the presence of a base. A study on the synthesis of biphenyl-substituted diarylpyrimidines utilized a Suzuki-Miyaura reaction between various substituted arylboronic acids and 2-(4-bromophenyl)acetonitrile to generate key biphenyl acetonitrile intermediates. nih.gov This methodology highlights the feasibility of constructing the desired biphenylacetonitrile core.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |
| (2-Fluorophenyl)boronic acid | 2-(4-Bromophenyl)acetonitrile | PdCl2 | K2CO3 | PEG400/H2O | Not specified |
| (3-Fluorophenyl)boronic acid | 2-(4-Bromophenyl)acetonitrile | PdCl2 | K2CO3 | PEG400/H2O | Not specified |
| (4-Fluorophenyl)boronic acid | 2-(4-Bromophenyl)acetonitrile | PdCl2 | K2CO3 | PEG400/H2O | Not specified |
This table is illustrative of the Suzuki-Miyaura coupling approach for synthesizing biphenyl acetonitriles, based on the methodology described for analogous compounds. nih.gov
Introduction of the Acetonitrile Moiety
The acetonitrile group can be introduced at various stages of the synthesis. One common method is the nucleophilic substitution of a benzylic halide with a cyanide salt. For instance, 4'-methyl-2-cyanobiphenyl can be brominated to form 4'-(bromomethyl)-2-cyanobiphenyl, which can then be converted to the corresponding acetonitrile. google.com
Alternatively, the cyano group can be introduced via palladium-catalyzed C-H bond activation, where the cyano group itself can act as a directing group to facilitate the formation of biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. nih.gov
Introduction of the Amino Moiety
The amino group is often introduced in a protected form to avoid interference with subsequent reaction steps. A common protecting group is the tert-butoxycarbonyl (Boc) group. The protected amino group can be part of one of the coupling partners in a Suzuki-Miyaura reaction. The deprotection is typically achieved under acidic conditions.
Another strategy involves the reduction of a nitro group. For example, a Suzuki-Miyaura coupling between o-chloronitrobenzene and p-chlorophenylboronic acid can yield 4'-chloro-2-nitrobiphenyl, which is then reduced to 4'-chloro-2-aminobiphenyl using zinc or iron powder. google.com This demonstrates a viable pathway to introduce the amino group post-biphenyl formation.
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis, particularly with palladium, is integral to the modern synthesis of complex aromatic compounds like this compound. The aforementioned Suzuki-Miyaura and Buchwald-Hartwig reactions are prime examples of catalytic methods that enable the efficient construction of the target molecule and its derivatives.
The synthesis of various biphenyl acetonitriles has been successfully achieved through a Suzuki-Miyaura cross-coupling reaction catalyzed by palladium chloride in a mixture of PEG400 and water at room temperature. nih.gov This highlights a green and efficient catalytic system for forming the biphenyl core.
Furthermore, palladium-catalyzed C-H activation offers a direct method for the arylation of aryl nitriles. nih.gov This approach can streamline the synthesis by reducing the number of pre-functionalization steps required. For the synthesis of indane derivatives bearing cyanomethyl groups, a preformed BrettPhosPd(allyl)(Cl) complex has been shown to be an effective pre-catalyst. nih.gov
The versatility of palladium catalysis is also evident in its application for the synthesis of 2-aminoBODIPYs through the amination of 2-iodoBODIPY with a range of anilines. rsc.org This further underscores the power of palladium catalysis in C-N bond formation for complex molecules.
| Reaction Type | Catalyst | Key Transformation |
| Suzuki-Miyaura Coupling | PdCl2 | Formation of the biphenyl C-C bond |
| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Formation of the aryl C-N bond |
| C-H Activation/Arylation | Pd(II) complexes | Direct formation of biphenyl linkage from aryl nitriles |
| Cyanomethylation | BrettPhosPd(allyl)(Cl) | Introduction of the cyanomethyl group |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone in the formation of carbon-carbon bonds, particularly for constructing the biaryl scaffold inherent to this compound. The Suzuki-Miyaura coupling, which joins an aryl halide with an aryl boronic acid, is a preeminent strategy. researchgate.net To enhance efficiency and product purity, specialized palladium precatalysts have been developed. For instance, phosphine-ligated palladium precatalysts based on N-substituted 2-aminobiphenyls are effective in both Suzuki–Miyaura and C–N cross-coupling reactions. acs.org These catalysts prevent the contamination of products with free aminobiphenyls, which can be a challenge when using traditional catalysts. acs.org
Another powerful palladium-catalyzed approach involves the direct activation of C-H bonds. Research has demonstrated that the cyano group can act as a directing group in Pd(II)-catalyzed aromatic C-H bond activation. nih.gov This allows for the synthesis of biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides, offering a more atom-economical route compared to traditional methods that require pre-functionalized starting materials. nih.gov Furthermore, palladium-catalyzed oxidative cross-coupling reactions represent an efficient strategy for creating C-C bonds through direct C-H oxidation and arylation, which is applicable to the synthesis of complex α-aminocarbonyl compounds. nih.gov In specific cases, intramolecular biaryl coupling reactions mediated by palladium have been successfully utilized in the synthesis of complex heterocyclic natural products containing a biphenyl moiety. clockss.orgelsevierpure.com
Table 1: Overview of Palladium-Catalyzed Reactions in Biphenyl Synthesis
| Reaction Type | Catalyst System | Key Features | Reference |
| Suzuki-Miyaura Coupling | N-substituted 2-aminobiphenylpalladium precatalysts | Prevents product contamination; effective for C-C and C-N coupling. | acs.org |
| C-H Bond Activation | Pd(II) in TFA medium | Uses the cyano group as a directing group to form the biphenyl bond. | nih.gov |
| Oxidative Cross-Coupling | Pd(OAc)₂ with various oxidants | Achieves C-H oxidation and arylation to form C-C bonds. | nih.gov |
| Intramolecular Biaryl Coupling | Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(PPh₃)₂ | Forms a C-C bond between two aromatic rings within the same molecule. | clockss.org |
Copper-Mediated Transformations
Copper-catalyzed reactions have emerged as a highly valuable alternative to palladium-based systems, primarily due to copper's lower cost, higher abundance, and reduced toxicity. beilstein-journals.org These transformations are versatile, enabling not only the formation of the biphenyl skeleton but also the introduction of key functional groups like the amino and cyanomethyl moieties.
One innovative approach is the copper-catalyzed C-H amidation of arenes using acetonitrile as both a solvent and an amino source. researchgate.netnih.gov This method, often performed under mild electrochemical conditions, allows for the direct installation of an acetamido group onto an aromatic ring, which can be a precursor to the desired amino group. researchgate.netnih.gov Copper catalysts are also proficient in cyanomethylation reactions. For example, imines and α,β-unsaturated alkenes can be cyanomethylated using acetonitrile or its derivatives in the presence of a simple copper catalyst, providing an efficient route to synthesize various nitrile-containing compounds. nih.gov Other copper-catalyzed processes include the synthesis of α-amino nitriles through methyl transfer from solvents like DMF to aromatic amines and the aerobic oxidative coupling of aromatic alcohols with acetonitrile to yield β-ketonitriles. rsc.orgorganic-chemistry.org
Table 2: Examples of Copper-Mediated Synthetic Transformations
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
| Electrochemical C-H Amidation | Cu(OAc)₂ | Arene, Acetonitrile | N-Arylamide | researchgate.netnih.gov |
| Cyanomethylation | Cu(OAc)₂ | Imine or Alkene, Acetonitrile | Arylacrylonitrile or β,γ-Unsaturated Nitrile | nih.gov |
| α-Amino Nitrile Synthesis | Copper Catalyst | Aromatic Amine, DMF | α-Amino Nitrile | rsc.org |
| Aerobic Oxidative Coupling | CuCl₂ | Aromatic Alcohol, Acetonitrile | β-Ketonitrile | organic-chemistry.org |
Other Metal-Catalyzed Systems in Aminobiphenyl Synthesis
While palladium and copper are the most prominent metals used in the synthesis of aminobiphenyls, other transition metals also catalyze relevant cross-coupling reactions. Catalytic systems based on nickel are well-established for forming C-C bonds, particularly in Kumada and Negishi couplings. researchgate.net Bimetallic or multi-metallic nanoparticle catalysts, such as copper-nickel-palladium nanoparticles, have also shown promise in facilitating Suzuki cross-coupling reactions under mild conditions. researchgate.net
Rhodium is another transition metal capable of catalyzing a range of organic transformations, including C-H bond activation and arylation reactions, which are fundamental to building complex molecular architectures. beilstein-journals.org The foundational cross-coupling reactions, which are essential for biphenyl synthesis, are often associated with specific metals, as summarized below.
Table 3: Classic Cross-Coupling Reactions and Associated Metals
| Reaction Name | Primary Metal Catalyst(s) | Description | Reference |
| Ullmann Reaction | Copper | Coupling of two aryl halides. | researchgate.netbeilstein-journals.org |
| Kumada Coupling | Nickel, Palladium | Coupling of a Grignard reagent and an organic halide. | researchgate.net |
| Negishi Coupling | Nickel, Palladium | Coupling of an organozinc compound and an organic halide. | researchgate.net |
| Stille Coupling | Palladium | Coupling of an organotin compound with an organic halide. | researchgate.net |
Sustainability Considerations in the Synthesis of this compound and Related Compounds
The principles of green chemistry are increasingly influencing the development of synthetic routes for complex molecules like this compound. A primary consideration is the choice of catalyst. While palladium is highly effective, its high cost and low abundance are significant drawbacks. Copper, being more abundant, less toxic, and cheaper, represents a more sustainable choice for many transformations. beilstein-journals.org
Solvent selection is another critical factor, as solvents constitute the largest source of waste in many chemical processes. researchgate.net There is a significant effort to replace commonly used solvents like N,N-dimethylformamide (DMF), which has toxicity concerns, with greener alternatives. Acetonitrile (ACN), which is a key reagent in some synthetic steps for the target molecule, is also considered a more acceptable alternative to DMF in certain applications like solid-phase synthesis. researchgate.netsemanticscholar.org Other environmentally benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate are also being explored. researchgate.netwhiterose.ac.uk
Chemical Reactivity and Transformations of 2 Amino 1,1 Biphenyl 4 Acetonitrile
Reactions Involving the Amino Group
The primary amino group (-NH2) at the 2-position of the biphenyl (B1667301) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic effects of the biphenyl system.
The amino group of 2-Amino-(1,1'-biphenyl)-4-acetonitrile readily undergoes acylation or amidation when treated with appropriate acylating agents. orgoreview.com This common transformation for primary amines serves to form an amide linkage, which can be a crucial step in the synthesis of more complex molecules or for protecting the amino group during subsequent reactions. orgoreview.com
Typical acylating agents include acid chlorides and acid anhydrides. orgoreview.com For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield the corresponding N-acetylated derivative. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.
Table 1: Representative Acylation Reactions of Aromatic Amines
| Amine Substrate | Acylating Agent | Product Type | General Conditions |
|---|---|---|---|
| 2-Aminobiphenyl (B1664054) | Acetyl Chloride | N-Arylacetamide | Aprotic solvent, base (e.g., pyridine, triethylamine) |
| 2-Aminobiphenyl | Benzoyl Chloride | N-Arylbenzamide | Schotten-Baumann conditions (aqueous base) |
This table presents generalized reactions for a related substrate, 2-aminobiphenyl, which are expected to be applicable to this compound.
Primary amines, such as the one in this compound, react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis. masterorganicchemistry.comyoutube.com
The formation of the C=N double bond is reversible, and the equilibrium can be driven towards the product by removing water from the reaction mixture. youtube.com A variety of aldehydes and ketones can be used, leading to a wide array of imine derivatives. These imines are valuable intermediates in organic synthesis, for example, in the preparation of secondary amines via reduction of the imine bond.
Table 2: General Conditions for Imine Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Key Feature |
|---|---|---|---|
| Primary Amine | Aldehyde/Ketone | Acid (e.g., TsOH) | Reversible condensation reaction. masterorganicchemistry.com |
| Primary Amine | Aldehyde/Ketone | None (neat, MW) | Solvent-free conditions can be effective. organic-chemistry.org |
This table outlines general methodologies for imine formation from primary amines.
The nucleophilic amino group can act as an initiator in intramolecular or intermolecular cyclization reactions to form heterocyclic structures. When reacted with bifunctional electrophiles, the amino group can lead to the formation of various nitrogen-containing rings.
A notable example is the oxidative cyclization of related 4-(2-aminophenyl) derivatives, which undergo intramolecular nucleophilic attack to form indolinone structures. nih.gov While the substrate is different, the principle of the amino group attacking another part of the molecule (or an external molecule) to form a ring is a key reactive pathway. Such cyclizations are fundamental in synthesizing complex molecules, including those with potential pharmaceutical activity, such as lactams. beilstein-journals.org
Reactions Involving the Acetonitrile (B52724) Group
The acetonitrile group (-CH2CN) offers two main sites for reactivity: the electrophilic carbon of the nitrile and the acidic protons on the adjacent carbon (the α-carbon).
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl group. wikipedia.org
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comopenstax.org This provides a synthetic route from this compound to 2-Amino-(1,1'-biphenyl)-4-acetamide and subsequently to 2-Amino-(1,1'-biphenyl)-4-acetic acid.
Reaction with Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile carbon. openstax.org The initial product is an imine salt, which upon aqueous workup, hydrolyzes to a ketone. libretexts.orgopenstax.org This reaction allows for the formation of a new carbon-carbon bond and the conversion of the acetonitrile group into a keto group.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comlibretexts.org This reaction proceeds through two successive additions of a hydride ion. libretexts.org This would convert this compound into 2-(2-Amino-(1,1'-biphenyl)-4-yl)ethan-1-amine.
Table 3: Summary of Nucleophilic Additions to Nitriles
| Reagent | Intermediate | Final Product (after workup) | Transformation |
|---|---|---|---|
| H2O / H+ or OH- | Amide | Carboxylic Acid | -CN → -COOH chemistrysteps.comopenstax.org |
| R-MgX | Imine salt | Ketone | -CN → -C(O)R openstax.org |
This table summarizes common nucleophilic addition reactions for the nitrile functional group.
The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic due to the electron-withdrawing nature of the nitrile. pressbooks.pub They can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion (an enolate equivalent). pressbooks.pub
This nucleophilic carbanion can then react with various electrophiles in SN2-type reactions. libretexts.org A common application is α-alkylation, where the carbanion reacts with an alkyl halide to form a new carbon-carbon bond, introducing an alkyl group at the α-position. libretexts.orglibretexts.org This two-step process—deprotonation followed by alkylation—is a powerful method for elaborating the carbon skeleton of the molecule. pressbooks.pub
Table 4: General Scheme for α-Alkylation of Acetonitriles
| Step | Reagents | Purpose | Key Considerations |
|---|---|---|---|
| 1 | Strong Base (e.g., LDA, NaNH2) | Deprotonation of α-carbon to form a nucleophilic carbanion. pressbooks.pub | The base must be strong enough to deprotonate the α-carbon completely. pressbooks.pub |
This table outlines the general strategy for the derivatization at the alpha-carbon of an acetonitrile group.
Cycloaddition Reactions Involving the Nitrile Group
The nitrile group (C≡N) in this compound is a versatile functional group capable of participating in various cycloaddition reactions. A notable example is its reaction with 1,2-aminothiols, such as cysteine, in a biocompatible click reaction. nih.gov This transformation is inspired by the biosynthesis of D-luciferin and provides a method for chemical ligation and bioconjugation under physiological conditions. nih.gov
The reaction proceeds through a specific mechanism:
Thioimidate Formation: The thiol group of the 1,2-aminothiol performs a nucleophilic attack on the carbon atom of the nitrile, leading to the reversible formation of a thioimidate intermediate. nih.gov
Intramolecular Condensation: The adjacent amino group then undergoes an intramolecular condensation with the thioimidate. nih.gov
Irreversible Elimination: The final step involves the irreversible elimination of ammonia (B1221849) to yield a stable thiazoline (B8809763) product. nih.gov
This reaction is highly specific for 1,2- and 1,3-aminothiols and typically proceeds in quantitative yield. nih.gov The kinetics are relatively fast, making it suitable for applications in complex biological environments. nih.gov
| Feature | Description |
| Reactants | Heteroaromatic Nitriles (e.g., the nitrile group in the title compound), 1,2-Aminothiols (e.g., N-terminal Cysteine) |
| Product | Thiazoline derivative |
| Key Intermediates | Thioimidate, 2-Aminothiazolidine |
| Conditions | Biocompatible, physiologically relevant conditions |
| Mechanism Steps | 1. Thiol addition to nitrile; 2. Intramolecular condensation; 3. Ammonia elimination |
Transformations of the Biphenyl Core
The biphenyl core of this compound serves as a scaffold that can be further modified through various aromatic substitution and coupling reactions. The electronic properties of the two interconnected phenyl rings, influenced by the existing substituents, dictate the regioselectivity of these transformations. chemrxiv.orgyoutube.com
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. libretexts.org In the case of this compound, the outcome of such reactions is governed by the directing effects of the substituents on both rings. youtube.commasterorganicchemistry.com
The first phenyl ring contains two substituents:
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion). libretexts.org
Cyanomethyl Group (-CH₂CN): This group is generally considered to be weakly deactivating due to the inductive effect of the nitrile.
The second phenyl ring is unsubstituted. In electrophilic attacks on biphenyl itself, substitution occurs preferentially at the ortho and para positions (2' and 4') because the first ring activates these positions. youtube.com
For this compound, the powerful activating effect of the amino group will dominate. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. The position para to the amino group is already substituted (with the cyanomethyl group), so substitution will be directed primarily to the position ortho to the amino group (the C3 position). Substitution on the second ring at the 4'-position is also highly probable. youtube.com
| Substituent | Position | Electronic Effect | Directing Influence |
| **Amino (-NH₂) ** | C2 | Strongly Activating | Ortho, Para |
| Cyanomethyl (-CH₂CN) | C4 | Weakly Deactivating | Ortho, Para |
| Phenyl (as a substituent) | C1 | Activating | Ortho, Para |
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for constructing C-C bonds and functionalizing aryl systems. chemrxiv.org This methodology is crucial for both the synthesis of the aminobiphenyl scaffold itself and for its subsequent modification. chemrxiv.orgacs.org
To functionalize the existing biphenyl core of this compound, a halogenated derivative (e.g., bromo- or iodo-substituted) would typically be used as a starting material. This aryl halide can then be coupled with a wide variety of organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. acs.org This allows for the introduction of new alkyl, vinyl, or aryl groups onto the biphenyl structure with high efficiency and functional group tolerance. chemrxiv.orgacs.org
For instance, a hypothetical 5-bromo-2-amino-(1,1'-biphenyl)-4-acetonitrile could react with different phenylboronic acids to generate more complex, poly-aromatic structures.
| Aryl Halide Substrate (Hypothetical) | Boronic Acid | Potential Product |
| 5-Bromo-2-amino-(1,1'-biphenyl)-4-acetonitrile | Phenylboronic acid | 2-Amino-5-phenyl-(1,1'-biphenyl)-4-acetonitrile |
| 5-Bromo-2-amino-(1,1'-biphenyl)-4-acetonitrile | 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-(1,1'-biphenyl)-4-acetonitrile |
| 4'-Bromo-2-amino-(1,1'-biphenyl)-4-acetonitrile | Naphthalene-1-boronic acid | 2-Amino-4'-(naphthalen-1-yl)-(1,1'-biphenyl)-4-acetonitrile |
Beyond Suzuki coupling, other methods like biocatalytic oxidative cross-coupling reactions are emerging as advanced strategies for forming biaryl bonds, offering unique selectivity under mild conditions. nih.govchemrxiv.org
Mechanistic Investigations in 2 Amino 1,1 Biphenyl 4 Acetonitrile Chemistry
Elucidation of Reaction Pathways for Synthesis and Transformation.nih.govresearchgate.netresearchgate.net
The formation of 2-Amino-(1,1'-biphenyl)-4-acetonitrile can be envisioned through several synthetic routes, each with distinct reaction pathways. The primary methods for constructing the core functional groups of this molecule are typically understood through stepwise mechanisms rather than concerted ones.
Stepwise mechanisms, involving discrete intermediates, are characteristic of the most plausible synthetic routes to this compound.
Biphenyl (B1667301) Core Synthesis: The central biphenyl structure is commonly assembled via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for this transformation. The catalytic cycle proceeds through a well-defined sequence of elementary steps:
Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), reacts with an aryl halide (e.g., a substituted bromobenzene) to form an organopalladium(II) complex.
Transmetalation: The organopalladium(II) complex reacts with an organoboron reagent (e.g., a substituted phenylboronic acid) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biphenyl system and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
α-Aminonitrile Moiety Synthesis: The formation of the α-aminonitrile group is classically achieved through the Strecker synthesis. masterorganicchemistry.com This two-step process involves:
Imine Formation: An aldehyde or ketone reacts with ammonia (B1221849) or a primary amine to form an imine (or its protonated form, an iminium ion), with the concurrent elimination of a water molecule. masterorganicchemistry.com
Cyanide Addition: A cyanide source, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., KCN), acts as a nucleophile, attacking the electrophilic carbon of the imine. masterorganicchemistry.com This step forms the α-aminonitrile. The subsequent hydrolysis of the nitrile group can yield an α-amino acid. masterorganicchemistry.com
Transformations of the resulting this compound, such as the hydrolysis of the nitrile group to a carboxylic acid or its reduction to an amine, also proceed via distinct, stepwise pathways involving intermediates like protonated nitriles and imines.
Concerted mechanisms, where bond breaking and bond formation occur simultaneously in a single transition state, are less commonly invoked for the primary synthetic strategies leading to compounds like this compound. Reactions like the Diels-Alder cycloaddition are classic examples of concerted pathways but are not typically employed for the direct synthesis of this type of substituted biphenyl. While some pericyclic reactions could theoretically be involved in the synthesis of precursors, the key bond-forming steps (C-C cross-coupling and nitrile addition) are overwhelmingly non-concerted.
Understanding Reaction Selectivity and Efficiency.researchgate.netrsc.org
In cross-coupling reactions to form the biphenyl core, selectivity is paramount, especially when using substituted aromatic rings. The choice of catalyst, ligands, base, and solvent can steer the reaction towards the desired constitutional isomer. For instance, bulky phosphine (B1218219) ligands on the palladium catalyst can influence which sites on the aromatic rings couple, preventing undesired side reactions and improving the yield of the target biphenyl.
Below is a hypothetical data table illustrating how reaction parameters could influence the efficiency of a key synthetic step, based on general principles.
Table 1: Hypothetical Optimization of a Biphenyl Cross-Coupling Reaction
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 95 |
| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 88 |
Role of Catalysis in Mechanistic Control and Optimization.researchgate.netrsc.orgmdpi.com
Catalysis is the cornerstone of modern organic synthesis and plays a decisive role in controlling the mechanisms for forming this compound.
Transition Metal Catalysis: As discussed, palladium catalysts are essential for efficiently and selectively forming the biphenyl C-C bond via cross-coupling. researchgate.net The electronic and steric properties of the ligands attached to the palladium center directly modulate the reactivity and stability of the catalytic intermediates, thereby controlling the entire mechanistic cycle. Similarly, copper salts can catalyze amidation and cyanomethylation reactions, providing alternative routes to incorporate the required functional groups under specific conditions. nih.govcore.ac.uk
Organocatalysis: In recent years, metal-free organocatalysis has emerged as a powerful tool. For the synthesis of chiral molecules, chiral catalysts can provide enantioselective control. For instance, the asymmetric synthesis of α-aminonitriles can be achieved using chiral ammonium (B1175870) salts derived from cinchona alkaloids or other chiral scaffolds. mdpi.com These catalysts can create a chiral environment around the reactants, directing the nucleophilic attack of the cyanide to one face of the imine, leading to the preferential formation of one enantiomer. This level of mechanistic control is crucial for the synthesis of biologically active compounds.
Acid/Base Catalysis: Simple acid or base catalysis is fundamental to many of the transformations. Imine formation is typically catalyzed by acid, which protonates the carbonyl oxygen to make the carbon more electrophilic. The subsequent addition of cyanide in a Strecker reaction can be facilitated by ensuring the cyanide nucleophile is available, which may require careful pH control. The ammonolysis of acetic acid to produce acetonitrile (B52724) over solid-state catalysts like γ-alumina is another example where the catalyst's acidic and basic sites are crucial for the reaction mechanism, which involves acetamide (B32628) dehydration. researchgate.net The efficiency of this process is sensitive to temperature and the ratio of reactants.
The following table summarizes the types of catalysts and their specific roles in the plausible synthesis of this compound.
Table 2: Catalysis in the Synthesis of this compound
| Catalyst Type | Example | Synthetic Step | Mechanistic Role |
|---|---|---|---|
| Transition Metal | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biphenyl formation (Cross-Coupling) | Facilitates oxidative addition and reductive elimination cycle. researchgate.net |
| Transition Metal | Cu(OAc)₂ | C-N bond formation (Amidation) | Mediates the coupling of amines with aryl partners. nih.gov |
| Organocatalyst | Chiral Ammonium Salt | Asymmetric Cyanide Addition | Controls stereochemistry by creating a chiral environment. mdpi.com |
| Solid-State Acid/Base | γ-Al₂O₃ | Acetonitrile Synthesis (Precursor) | Promotes the dehydration of an acetamide intermediate. researchgate.net |
Based on a thorough review of the available search results, specific experimental data for the structural and spectroscopic analysis of the compound "this compound" is not available. The search results provide general information about analytical techniques or data for related, but distinct, chemical compounds.
To generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, specific literature detailing the synthesis and characterization of "this compound" is required. Without access to such specific data, creating the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to documented research findings.
Therefore, this request cannot be fulfilled at this time.
Structural Characterization and Advanced Analytical Methods for 2 Amino 1,1 Biphenyl 4 Acetonitrile
Crystallographic Studies for Molecular Conformation
Elucidation of Solid-State Molecular Conformations
The precise three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding a compound's physical and chemical properties. For 2-Amino-(1,1'-biphenyl)-4-acetonitrile, X-ray crystallography stands as the definitive method for elucidating its solid-state molecular conformation. wikipedia.org This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular structure. wikipedia.org
For a molecule like this compound, key conformational features of interest would be the dihedral angle between the two phenyl rings of the biphenyl (B1667301) moiety and the orientation of the amino and acetonitrile (B52724) functional groups relative to the aromatic rings. These conformational parameters are influenced by intermolecular interactions within the crystal lattice, such as hydrogen bonding involving the amino group and potential π-π stacking interactions between the biphenyl systems. While specific crystallographic data for this compound is not publicly available, studies on similar biphenyl and aminoacetonitrile (B1212223) derivatives provide insights into the expected structural features. iucr.orgpsu.edu For instance, in related structures, the biphenyl rings are often twisted with respect to each other to minimize steric hindrance. The amino group would be expected to participate in hydrogen bonding, influencing the crystal packing.
The data obtained from X-ray crystallography is typically presented in a crystallographic information file (CIF), which contains all the information needed to describe the crystal structure.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| β (°) | 98.76 |
| Volume (ų) | 1254.3 |
| Z | 4 |
| Calculated density (g/cm³) | 1.234 |
Advanced Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. For a substance like this compound, advanced techniques such as HPLC, UPLC, and LC-MS/MS are crucial for assessing purity and performing quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful separation techniques widely used in the pharmaceutical and chemical industries for the analysis of a broad range of compounds. who.intchromatographyonline.com These methods are ideal for determining the purity of this compound and for quantifying its presence in reaction mixtures or final products. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). nih.gov
For the analysis of this compound, a reversed-phase HPLC or UPLC method would likely be employed. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. lambda.sk The separation of the target compound from impurities would be achieved by optimizing the mobile phase composition, flow rate, and column temperature. Detection is commonly performed using a UV detector, as the biphenyl chromophore of the molecule is expected to absorb UV light.
UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase (typically sub-2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. chromatographyonline.com
Table 2: Typical HPLC/UPLC Method Parameters for Analysis of this compound
| Parameter | HPLC Condition | UPLC Condition |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30-90% B in 20 min | 30-90% B in 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 2 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. xzmvc.net.cnnih.gov This technique is particularly valuable for the quantitative analysis of this compound at low concentrations in complex matrices. thermofisher.com Following chromatographic separation by HPLC or UPLC, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by a mass spectrometer.
In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling accurate quantification. xzmvc.net.cn
Table 3: Illustrative LC-MS/MS Parameters for Quantification of this compound
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Hypothetical fragments (e.g., loss of NH₃, CH₂CN) |
| Collision Energy | Optimized for specific transitions |
| Dwell Time | 100 ms |
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is extensively used for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent). The different components of the reaction mixture will travel up the plate at different rates depending on their polarity and affinity for the stationary phase.
By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, the progress of the reaction can be qualitatively assessed. The separated spots can be visualized under UV light, as the biphenyl structure is UV-active, or by staining with a suitable reagent. While primarily a qualitative technique, TLC is an invaluable tool for optimizing reaction conditions and determining the appropriate time for reaction work-up. thieme.de
Based on the available information, it is not possible to generate a detailed scientific article on the "Theoretical and Computational Chemistry of this compound" that meets the specific requirements of the provided outline.
General principles of the required analytical methods are well-documented:
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is often employed to determine ground-state properties, including optimized molecular geometries and frontier molecular orbitals.
Frontier Molecular Orbital (FMO) Theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species to explain chemical reactivity and electronic properties. wikipedia.org
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is a standard method for predicting absorption and emission spectra and for analyzing phenomena like intramolecular charge transfer (ICT). rsc.orgresearchgate.netnih.gov
Intramolecular Charge Transfer (ICT) is a process where an electron moves from a donor part to an acceptor part within the same molecule upon photoexcitation. rsc.orgnih.govmdpi.com This phenomenon is crucial in understanding the fluorescence properties of many organic compounds. rsc.org
However, to create the requested article, specific calculated values, data tables, and detailed findings from research focused squarely on this compound are necessary. Without access to such dedicated studies, generating scientifically accurate and thorough content for each specified subsection (Geometry Optimization, FMO Analysis, Charge Distribution, Prediction of Spectra, and ICT Analysis) is not feasible.
Theoretical and Computational Chemistry of 2 Amino 1,1 Biphenyl 4 Acetonitrile
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level. For a compound like 2-Amino-(1,1'-biphenyl)-4-acetonitrile, which is likely synthesized through cross-coupling and cyanation reactions, density functional theory (DFT) is a commonly employed method to study the reaction pathways.
The formation of the biphenyl (B1667301) core of this compound can be envisaged to occur via a Suzuki-Miyaura cross-coupling reaction. Computational studies on such reactions, while not specific to this exact molecule, provide a general mechanistic framework. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. Transition state analysis using DFT can determine the energy barriers for each of these elementary steps.
For instance, in related biphenyl syntheses, the reductive elimination step, where the C-C bond is formed, is often the rate-determining step. The energy barrier for this step is influenced by the electronic nature of the substituents on both aryl rings. The presence of an amino group (-NH2), an electron-donating group, and an acetonitrile (B52724) group (-CH2CN), which has electron-withdrawing character through the nitrile moiety, would be expected to modulate the energetics of the transition states.
While specific energy barriers for the synthesis of this compound are not available in the literature, data from analogous systems can provide estimates. For example, computational studies on the Suzuki coupling of various substituted aryl halides have calculated activation energies for the key steps. These studies indicate that electron-donating groups can influence the electron density at the metal center, thereby affecting the barrier heights.
A hypothetical energy profile for a key mechanistic step, such as the reductive elimination in the formation of a substituted biphenyl, can be conceptualized. The energy barrier represents the energy required to reach the transition state from the reactant complex.
Table 1: Hypothetical Energy Barriers for a Key Step in Biphenyl Formation
| Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|
Note: This data is illustrative and based on general findings for Suzuki-Miyaura reactions, not on specific calculations for this compound.
Similarly, the introduction of the acetonitrile group, if performed via a nucleophilic cyanation reaction, would involve its own set of transition states and energy barriers. Computational studies on cyanation reactions of aryl halides have elucidated the mechanisms, which can proceed through various pathways depending on the catalyst and cyanide source used. tezu.ernet.in The mechanism of C-H cyanation of related aromatic compounds has been investigated using DFT, revealing the intricate steps of C-H activation and C-CN bond formation. researchgate.net
Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational technique used to visualize the energy changes as a molecule transforms from reactants to products. By systematically changing key geometric parameters (such as bond lengths and angles) and calculating the energy at each point, a pathway for the reaction can be mapped out.
For the synthesis of this compound, reaction coordinate mapping could be applied to several key processes:
Torsional Angle of the Biphenyl Core: The rotation around the C-C single bond connecting the two phenyl rings is a critical conformational feature. A relaxed scan of this dihedral angle would reveal the energy minima corresponding to stable conformers and the rotational energy barrier. The presence of the amino group at the 2-position would likely lead to a non-planar ground state geometry due to steric hindrance.
Catalytic Cycle Steps: Each step in a potential catalytic cycle for its synthesis, such as the approach of the reactants to the catalyst and the departure of the product, can be mapped. This would provide a detailed picture of the structural changes occurring during the reaction.
While a specific reaction coordinate map for this compound is not available, studies on related biphenyl derivatives show that the dihedral angle between the phenyl rings is a key determinant of their electronic properties and reactivity. researchgate.net
Structure-Reactivity and Structure-Property Relationships from Computational Data
Computational chemistry is instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). By calculating various molecular descriptors, it is possible to correlate the structure of a molecule with its reactivity and physical properties.
For this compound, several key descriptors can be calculated using methods like DFT. These descriptors can then be used to predict its behavior.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amino group and the nitrile group, and a positive potential on the amino hydrogens.
Computational studies on substituted biphenyls have shown that the nature and position of substituents significantly impact these electronic properties. ichem.mdnih.gov For instance, the introduction of an amino group generally raises the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, a nitrile group tends to lower the LUMO energy, increasing its electrophilicity.
Table 2: Predicted Molecular Descriptors for a Hypothetical Biphenyl Derivative
| Descriptor | Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to ionization potential and nucleophilicity |
| LUMO Energy | -1.2 eV | Relates to electron affinity and electrophilicity |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability and reactivity |
Note: These values are hypothetical and serve as an illustration of the types of data obtained from computational analysis of a molecule like this compound.
By analyzing these computational data, a deeper understanding of the structure-reactivity and structure-property relationships for this compound can be achieved, providing a valuable theoretical framework for its experimental investigation and application.
Derivatives and Analogues of 2 Amino 1,1 Biphenyl 4 Acetonitrile: Design and Synthesis
Structure-Activity Relationship Studies from a Synthetic Perspective
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological or material properties. From a synthetic perspective, SAR is an iterative process where derivatives are designed, synthesized, and then tested. The feedback from this testing guides the design of the next generation of compounds. For scaffolds like amino-biphenylacetonitrile, chemists systematically alter specific parts of the molecule to map the chemical space and identify key structural motifs responsible for a desired activity. nih.govnih.gov
The core strategy involves making discrete modifications to different regions of the parent molecule. These regions can be broadly categorized as the amino group, the biphenyl (B1667301) core, and the acetonitrile (B52724) functional group. For instance, in the development of new anthelmintic agents based on amino-acetonitrile derivatives (AADs), the discovery and optimization process relied heavily on SAR. nih.gov Similarly, SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a bicyclic aromatic system, led to potent inhibitors by optimizing substituents on the aromatic rings and the amine. nih.govacs.org These studies establish a clear precedent for how targeted synthetic modifications can lead to compounds with enhanced potency and selectivity. nih.gov
Table 1: Conceptual Approach to SAR from a Synthetic Viewpoint
| Molecular Region | Synthetic Modification Goal | Example of Change | Potential Impact |
|---|---|---|---|
| Amino Group | Alter basicity, hydrogen bonding, and steric bulk. | Acylation, Alkylation, Arylation. | Modify binding affinity, solubility, and metabolic stability. |
| Biphenyl Core | Modulate electronics, conformation (dihedral angle), and lipophilicity. | Introduction of halogens or alkyl/alkoxy groups. | Influence target interaction, cell permeability, and pharmacokinetic properties. |
| Acetonitrile Moiety | Change the functional group to explore different interactions or serve as a bioisostere. | Conversion to amides, tetrazoles, or carboxylic acids. | Alter binding modes, polarity, and metabolic fate. |
Design and Synthesis of Substituted Amino Biphenylacetonitriles
The synthesis of substituted derivatives of the parent compound allows for fine-tuning of its properties. The design process often involves computational modeling to predict how different substituents might affect the molecule's shape and electronic character. nih.gov Synthetically, these derivatives are typically accessed through multi-step sequences.
A common approach involves the construction of the substituted biphenyl core first, often via palladium-catalyzed cross-coupling reactions like the Suzuki coupling, followed by the introduction or modification of the amino and acetonitrile groups. For example, a substituted bromo-aniline could be coupled with a substituted phenylboronic acid to create the desired biphenyl skeleton. The acetonitrile group is frequently introduced via cyanomethylation, where a CH₂CN group is added to the aromatic ring. mdpi.com Acetonitrile itself can be used as a building block in such syntheses. mdpi.com
Modifications to the amino group are also common. For instance, the primary amine can be converted to secondary or tertiary amines, or even integrated into more complex structures. An example of a derivative with a substituted amino group is 2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile. bldpharm.com
Table 2: Examples of Substituted Amino Biphenylacetonitrile Derivatives
| Compound Name | Substitution Pattern | Synthetic Approach Highlight |
|---|---|---|
| 2-(4'-Amino-2-fluoro-[1,1'-biphenyl]-4-yl)acetonitrile nih.gov | Fluorine on the biphenyl core. | Suzuki coupling between a fluoro-bromophenyl precursor and an aminophenylboronic acid derivative. |
Diversification through Modifications of the Acetonitrile Moiety
The acetonitrile group (–CH₂CN) is a versatile functional handle that can be chemically transformed into a variety of other groups, allowing for significant diversification of the core structure. nih.gov This is a powerful strategy for exploring new chemical space and altering the molecule's physicochemical properties.
One of the most common transformations is the hydrolysis of the nitrile (–CN) to a carboxylic acid (–COOH) or an amide (–CONH₂). This can be achieved under acidic or basic conditions. The nitrile group can also participate in cycloaddition reactions. For example, treatment with sodium azide (B81097) can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group. acs.org Furthermore, the acidic nature of the methylene (B1212753) protons (–CH₂–) allows for alkylation at this position, introducing further substitution. Multicomponent reactions, such as the Ugi reaction, can also be employed to create complex amino acid-like structures from precursors containing the acetonitrile moiety. researchgate.net
Table 3: Synthetic Transformations of the Acetonitrile Moiety
| Starting Moiety | Reagents/Reaction Type | Resulting Functional Group | Significance |
|---|---|---|---|
| –CH₂CN | H₃O⁺ or OH⁻, heat | –CH₂COOH | Introduces acidic character, changes polarity. |
| –CH₂CN | H₂O₂, base | –CH₂CONH₂ | Introduces hydrogen bond donor/acceptor capabilities. |
| –CH₂CN | NaN₃, Lewis acid | –CH₂-(5-tetrazolyl) | Creates a carboxylic acid bioisostere with different pKa. acs.org |
Alterations to the Biphenyl Core and Fused Ring Systems
Moving beyond simple substitution, more profound alterations to the biphenyl core can be undertaken. These include introducing significant steric or electronic changes through bulky substituents or replacing one of the phenyl rings with a different aromatic system. A more advanced strategy involves "fusing" the two rings together or with other rings to create rigid, polycyclic structures. These modifications can dramatically alter the molecule's three-dimensional shape and properties. nih.govmdpi.com
The introduction of halogen atoms (F, Cl, Br, I) onto the biphenyl backbone is a prevalent strategy in medicinal chemistry. Halogens can alter a molecule's lipophilicity, electronic distribution (through inductive and resonance effects), and metabolic stability. For example, the synthesis of 2-(4'-Amino-2-fluoro-[1,1'-biphenyl]-4-yl)acetonitrile introduces a fluorine atom ortho to the point of connection between the two phenyl rings. nih.gov This single atom can influence the preferred dihedral angle between the rings, potentially locking the molecule into a more biologically active conformation.
The synthesis of such halogenated analogues typically involves starting with a halogenated precursor, such as a halogenated aniline (B41778) or bromobenzene (B47551) derivative, and carrying it through a synthetic sequence involving cross-coupling reactions. nih.gov
Table 4: Examples of Halogenated and Substituted Biphenyl Analogues
| Compound Name/Class | Key Feature | Synthetic Rationale |
|---|---|---|
| 2-(4'-Amino-2-fluoro-[1,1'-biphenyl]-4-yl)acetonitrile nih.gov | Ortho-fluorine substituent. | To induce conformational restriction and modify electronic properties. |
| Dichlorophenyl-containing compounds uobasrah.edu.iq | Two chlorine atoms on a phenyl ring. | To increase lipophilicity and explore electronic effects of multiple withdrawing groups. |
To reduce the conformational flexibility inherent in the biphenyl single bond, chemists can design and synthesize fused ring systems. In these molecules, the two aromatic rings are part of a larger, rigid polycyclic structure. This pre-organizes the molecule into a specific shape, which can lead to higher binding affinity for a biological target.
Synthetic strategies to achieve this often involve intramolecular cyclization reactions. For example, a suitably functionalized 2-amino-biphenyl derivative might undergo a condensation reaction to form a third, bridging ring. The synthesis of complex heterocyclic systems like benzothiazoles from 2-aminothiophenol (B119425) precursors provides a blueprint for how an amino-aryl structure can be cyclized to form a fused system. mdpi.com Another advanced approach is to use cycloaddition reactions, such as an inverse electron-demand Diels-Alder reaction, to build fused rings onto an existing aromatic core. rsc.org The synthesis of complex structures like chromeno[2,3-b]pyridines demonstrates the power of late-stage palladium-catalyzed cross-coupling reactions to build intricate, fused architectures. nih.gov
Q & A
Q. What are the key considerations for synthesizing 2-amino-(1,1'-biphenyl)-4-acetonitrile with high yield?
Answer:
- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids is a robust method for constructing biphenyl scaffolds. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to minimize side reactions .
- Amino Group Protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent unwanted side reactions during nitrile introduction. Deprotection under mild acidic conditions preserves the acetonitrile moiety.
- Solvent Selection : Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency. Avoid acetic acid, which may protonate the amino group .
Q. What spectroscopic methods are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies biphenyl connectivity and confirms amino/acetonitrile substitution patterns. Aromatic protons exhibit splitting due to hindered rotation .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and detects isotopic patterns (e.g., bromine in derivatives). Electrospray ionization (ESI) is suitable for polar intermediates .
- FTIR Spectroscopy : Stretching frequencies for -NH₂ (~3400 cm⁻¹) and -C≡N (~2250 cm⁻¹) confirm functional group integrity .
Q. Which solvents are compatible with this compound in experimental workflows?
Answer:
- Compatible Solvents : Acetonitrile, acetone, benzene, and benzyl alcohol (evidenced for structurally related biphenylamines).
- Avoid : Acetic acid and butyl alcohol, which may react with the amino group or reduce solubility .
Advanced Research Questions
Q. How can DFT calculations resolve electronic structure ambiguities in this compound?
Answer:
- Modeling Molecular Orbitals : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps and charge distribution. Compare with UV-Vis spectra to validate π→π* transitions .
- Non-Covalent Interactions : Use Quantum Theory of Atoms in Molecules (QTAIM) to map hydrogen bonds (N-H⋯N≡C) and aromatic stacking interactions .
Q. How to address discrepancies between experimental and computational structural data?
Answer:
- Cross-Validation : Pair X-ray crystallography (e.g., CCDC deposition) with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C-H⋯π interactions).
- Thermal Motion Corrections : Refine DFT-optimized geometries using experimental crystallographic thermal parameters to account for lattice vibrations .
Q. What role does the amino group play in functionalizing metal-organic frameworks (MOFs)?
Answer:
- MOF Functionalization : The amino group anchors the biphenyl-acetonitrile moiety to metal clusters (e.g., Zr₆ in UiO-66-NH₂). This enhances CO₂ adsorption via Lewis acid-base interactions.
- Post-Synthetic Modification : React with anhydrides or isocyanates to introduce tunable pores while retaining crystallinity .
Q. How to analyze crystal packing using Hirshfeld surface analysis?
Answer:
- Surface Mapping : Generate Hirshfeld surfaces (CrystalExplorer) to visualize close contacts (e.g., C-H⋯O/N). Red regions indicate strong interactions.
- Fingerprint Plots : Quantify contact contributions (e.g., H⋯H, H⋯C) to explain packing motifs. For biphenyl derivatives, π-stacking dominates (>60% of contacts) .
Data Contradiction Analysis
Q. How to resolve conflicting NMR and XRD data for amino-acetonitrile derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
